molecular formula C10H12O2 B041638 Benzyl glycidyl ether CAS No. 2930-05-4

Benzyl glycidyl ether

Cat. No. B041638
CAS RN: 2930-05-4
M. Wt: 164.2 g/mol
InChI Key: QNYBOILAKBSWFG-UHFFFAOYSA-N
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Description

Benzyl glycidyl ether (BGE) is a compound extensively studied for its potential applications in organic synthesis, particularly in producing chiral pharmaceutical compounds and polymers. It is a type of glycidyl ether known for its reactive epoxy group.

Synthesis Analysis

Benzyl glycidyl ether undergoes various synthesis processes, including enantioselective catalysis and metal-mediated cyclizations. One study by Bendigiri et al. (2018) explored the use of Ylehd, an epoxide hydrolase, for its enantioselective properties in the synthesis of BGE. Similarly, Marcos et al. (2008) demonstrated stereospecific cyclizations of BGE using catalytic amounts of FeBr3/3AgOTf.

Molecular Structure Analysis

The molecular structure of BGE plays a crucial role in its reactivity and applications. The presence of a benzyl group attached to an epoxy structure makes it a suitable candidate for various chemical transformations. The studies focus on the stereochemistry and molecular interactions of BGE, crucial for its selective reactions in organic synthesis.

Chemical Reactions and Properties

BGE participates in a variety of chemical reactions, such as ring-opening polymerizations and stereospecific substitutions. For example, the study by Ziegler and Fu (2016) discusses the phosphine-catalyzed synthesis of benzylic ethers, including BGE, through oxidation processes.

Physical Properties Analysis

The physical properties of BGE, including its reactivity, boiling point, and solubility, are essential for its applications in polymer science and organic synthesis. Studies like Zhang and Grinstaff (2014) provide insights into these properties by exploring the polymerization processes involving BGE.

Chemical Properties Analysis

BGE's chemical properties, particularly its reactivity with various catalysts and reagents, are crucial for its application in synthesizing complex molecules. The study by Grobelny et al. (2002) demonstrates the selective cleavage of the linear ether bond in BGE, highlighting its reactivity and potential for chemical modifications.

Scientific Research Applications

  • Polymerization Initiator : BGE, in combination with benzyl phenylphosphonates, serves as a thermally latent initiator in the polymerization of glycidyl phenyl ether. This allows for the production of polymers with specific molecular weights under certain temperature conditions (Kim, Sanda, & Endo, 2000).

  • Metal-Mediated Cyclization : BGE undergoes metal-mediated cyclization to produce 3-chromanols or tetrahydrobenzo[c]oxepin-4-ols. FeBr3/3AgOTf is found to be the most efficient catalyst for this process (Marcos, Rodríguez-Escrich, Herrerías, & Pericàs, 2008).

  • Cationic Polymerization Catalyst : Benzylammonium salts, including BGE, show high activity in the cationic polymerization of glycidyl phenyl ether, generating benzyl cations as active species (Nakano & Endo, 1995).

  • Biocatalysis in Pharmaceutical Preparation : Ylehd, a recombinant epoxide hydrolase, demonstrates potential as a biocatalyst for the large-scale preparation of pharmaceutically relevant chiral (R)-benzyl glycidyl ether (Bendigiri et al., 2018).

  • Polymer Synthesis : Terpolymerization of BGE with propylene oxide and CO2 can produce lower-temperature, lower-strength polymers with lower mechanical properties, using bifunctional catalysts (Zhang & Grinstaff, 2014).

  • Organic Synthesis : Potassium alkalide selectively cleaves linear ether bonds in BGE, producing potassium glycidoxide and benzylpotassium, with potential applications in organic synthesis (Grobelny et al., 2002).

Safety And Hazards

Benzyl glycidyl ether can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Several papers have been published on Benzyl glycidyl ether. For instance, a paper titled “Biocatalytic resolution of benzyl glycidyl ether and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity” discusses the resolution of racemic benzyl glycidyl ether by Talaromyces flavus . Another paper titled “Evaluating Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica as a potential biocatalyst for the resolution of benzyl glycidyl ether” evaluates Ylehd, a recombinant epoxide hydrolase from Yarrowia lipolytica, for its enantioselective properties .

properties

IUPAC Name

2-(phenylmethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBOILAKBSWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019317
Record name 2‐[(Benzyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl glycidyl ether

CAS RN

2930-05-4
Record name Benzyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2930-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(benzyloxy)-2,3-epoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2‐[(Benzyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50% w/w aqueous potassium hydroxide (30 mL), epichlorohydrin (157 mmol, 20 mL) and tetrabutylammonium bromide (2.35 mmol, 0.75 g) was vigorously stirred at room temperature and cooled in an ice bath. Benzyl alcohol (96.0 mmol, 10 ml) was added dropwise, while maintaining the reaction temperature at about 10° C. by cooling the reaction mixture in an ice bath. The reaction mixture was then allowed to stir at room temperature overnight after which it was poured onto ice/water, and the aqueous phase extracted with diethyl ether. The organic phases were combined and washed with brine to neutrality and dried (Na2SO4). The solution was concentrated under reduced pressure. The residue was purified by flash chromatography (silica, 2-10% ethyl acetate/heptane) to give 14.8 g (94%) of 2-benzyloxymethyl-oxirane.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring solution of (+/−)-2-(hydroxymethyl)oxirane (3.0 g, 40.5 mmol, Aldrich) in dry DMF (40 mL) was added sodium hydride (883 mg, 36.8 mmol, Aldrich). The reaction was stirred for 7 min when benzyl bromide (6.3 g, 36.8 mmol, Aldrich) was added. The reaction was stirred for 2 h and then quenched by the addition of water (50 mL). The reaction was extracted with EtOAc (4×50 mL). The organic layers were combined, washed with brine, dried over Na2SO4, and conc. in vacuo to a yellow oil. The oil was purified by flash chromatography (SiO2, 5–20% EtOAc in hexanes) to yield 4.15 g of a colorless oil. MS (ESI) 164 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
883 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 2,000 mL, 3-necked flask equipped with a mechanical stirrer and thermometer was charged with 3-benzyloxy-2-hydroxypropyl chloride (353 g, 1.76 mol) and dichloromethane (1,000 mL). This mixture was stirred and cooled in an ice bath to ca. 5° C. Aqueous 50% NaOH (176 g) was added in portions while the temperature was kept under 30° C. After addition was complete, the reaction mixture was stirred 4 hours at 25° C. Water (1,000 mL) was added to dissolve the salts. The organic phase was separated from the aqueous phase, washed with ice water (3×500 mL), dried and reduced in vacuo to yield 263 g (92%) of pure 3-benzyloxy-1,2-epoxypropane.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
176 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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